1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole
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Overview
Description
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is an organic compound with the molecular formula C10H17BN2O2. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by its white to light yellow crystalline powder appearance and is often used as a reagent in cross-coupling reactions .
Preparation Methods
The synthesis of 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the reaction of 1-methylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually argon, and at elevated temperatures. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its role as a boronic acid derivative in cross-coupling reactions. The compound forms a complex with a palladium catalyst, which facilitates the transfer of the boron moiety to an aryl halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of various organic molecules .
Comparison with Similar Compounds
1-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole can be compared with other boronic acid derivatives such as:
- 1-Methylpyrazole-4-boronic Acid Pinacol Ester
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
These compounds share similar structural features and reactivity patterns but differ in their specific applications and reactivity profiles. The unique structure of this compound makes it particularly suitable for certain cross-coupling reactions, providing distinct advantages in terms of yield and selectivity .
Properties
Molecular Formula |
C12H19BN2O2 |
---|---|
Molecular Weight |
234.10 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
InChI |
InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-15(5)9-10/h6-9H,1-5H3/b7-6+ |
InChI Key |
DPOXKVXLONNMAD-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(N=C2)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=C2)C |
Origin of Product |
United States |
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